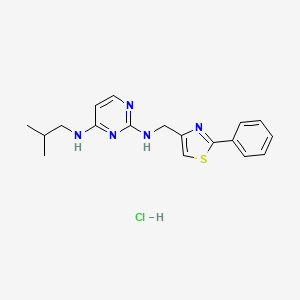

KHS101 hydrochloride

Description

Properties

IUPAC Name |

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQHPQJFRKGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KHS101 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHS101 hydrochloride is a synthetic small molecule that has garnered significant interest for its potent anti-cancer properties, particularly in the context of glioblastoma multiforme (GBM). It is a brain-penetrable compound that has been shown to reduce tumor growth and increase survival in preclinical models. The mechanism of action of KHS101 is multifaceted, primarily targeting key proteins involved in cellular metabolism and division. This technical guide provides an in-depth overview of the core mechanisms of action of KHS101, detailing its primary molecular targets, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these functions.

Core Mechanism of Action

KHS101 hydrochloride exerts its biological effects through the direct inhibition of two primary protein targets: Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) and Heat Shock Protein Family D Member 1 (HSPD1) . Inhibition of these proteins leads to a cascade of downstream effects, culminating in cell cycle arrest, disruption of energy metabolism, and induction of apoptosis in cancer cells.

Inhibition of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)

KHS101 is a known inhibitor of TACC3, a crucial component of the centrosome-microtubule dynamic network essential for cell division.[1] By interacting with TACC3, KHS101 leads to its destabilization and a subsequent reduction in its endogenous protein levels.[2] This disruption of TACC3 function interferes with mitotic spindle assembly, leading to cell cycle arrest and inhibition of proliferation in cancer cells.

Inhibition of Heat Shock Protein Family D Member 1 (HSPD1)

A significant aspect of KHS101's mechanism of action is its interaction with HSPD1, a mitochondrial chaperone protein.[3][4][5][6][7] KHS101 directly binds to and inhibits the chaperone activity of HSPD1.[4] This inhibition results in the aggregation of proteins that are critical for mitochondrial integrity and energy metabolism.[3][5][6] The compromised mitochondrial function leads to a depletion of metabolic energy, through the disruption of both glycolysis and oxidative phosphorylation (OXPHOS), ultimately triggering cell death in cancer cells.[4][5]

Signaling Pathways Modulated by KHS101

The inhibitory actions of KHS101 on TACC3 and HSPD1 initiate a series of changes in intracellular signaling pathways.

Disruption of Metabolic Pathways

By targeting HSPD1, KHS101 significantly impacts cellular energy metabolism. The inhibition of HSPD1's chaperone function leads to the misfolding and aggregation of key metabolic enzymes. This disruption compromises both glycolysis and oxidative phosphorylation, leading to a severe energy deficit within the cancer cell and inducing a metabolic crisis that results in cell death.[4][5]

Cell Cycle Regulation

The inhibition of TACC3 by KHS101 directly impacts the cell cycle. TACC3 is essential for the proper formation and function of the mitotic spindle. By destabilizing TACC3, KHS101 disrupts this process, leading to an arrest in the G2/M phase of the cell cycle and preventing cancer cell proliferation.

Quantitative Data

The following table summarizes the key quantitative metrics associated with the activity of KHS101 hydrochloride.

| Parameter | Value | Target/System | Reference |

| EC50 | ~1 µM | Neuronal differentiation in cultured rat neural progenitor cells | [2][3][8] |

| IC50 | 14.4 µM | Inhibition of HSPD1 complex substrate refolding activity | [4] |

Experimental Protocols

The mechanism of action of KHS101 has been elucidated through a variety of experimental techniques. Below are summaries of the key methodologies employed.

Affinity-Based Target Identification

To identify the direct binding partners of KHS101, a photoaffinity-based approach was utilized.

-

Probe Synthesis: A photoaffinity probe, KHS101-BP, was synthesized. This derivative contains a benzophenone (B1666685) moiety for UV-induced crosslinking and an alkyne group for subsequent click chemistry-based enrichment.

-

Cell Treatment and UV Crosslinking: Glioblastoma cells were treated with KHS101-BP. Upon exposure to UV light, the benzophenone group forms a covalent bond with interacting proteins.

-

Enrichment and Identification: The alkyne handle on the probe was used to attach a reporter tag (e.g., biotin) via click chemistry. The probe-protein complexes were then enriched using affinity purification (e.g., streptavidin beads) and identified using mass spectrometry. This process identified HSPD1 as a primary target.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a method used to validate drug-target interactions based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.

-

Cell Lysate Preparation: Protein lysates are prepared from the cells of interest.

-

Compound Incubation: Aliquots of the lysate are incubated with either KHS101 or a vehicle control.

-

Protease Digestion: A protease (e.g., pronase or thermolysin) is added to the lysates for a limited time to digest the proteins.

-

Analysis: The digested samples are analyzed by SDS-PAGE and Western blotting using an antibody against the putative target (e.g., TACC3 or HSPD1). A higher abundance of the target protein in the KHS101-treated sample compared to the control indicates a protective interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is another technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.

-

Cell Treatment: Intact cells or cell lysates are treated with KHS101 or a vehicle control.

-

Heat Challenge: The samples are heated to a range of temperatures.

-

Fractionation: The heated samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other methods. A shift in the melting curve to a higher temperature in the presence of KHS101 indicates direct binding to the target protein.

HSPD1 Activity Assay

To quantitatively measure the inhibitory effect of KHS101 on HSPD1 function, an in vitro substrate refolding assay was performed.

-

Assay Components: The assay mixture contains the HSPD1/HSPE1 chaperonin complex, a denatured substrate protein (e.g., malate (B86768) dehydrogenase), and ATP.

-

Inhibitor Addition: KHS101 is added at various concentrations.

-

Refolding Reaction: The reaction is initiated, and the chaperonin complex attempts to refold the denatured substrate in an ATP-dependent manner.

-

Activity Measurement: The enzymatic activity of the refolded substrate is measured over time. A decrease in the refolding rate in the presence of KHS101 indicates inhibition of HSPD1 activity.

Glioblastoma Xenograft Model

To evaluate the in vivo efficacy of KHS101, a patient-derived glioblastoma xenograft model was used.

-

Tumor Implantation: Human glioblastoma cells (e.g., GBM1) were intracranially injected into immunocompromised mice.

-

Tumor Growth: The tumors were allowed to establish for a period of several weeks.

-

Treatment: Mice were systemically administered KHS101 hydrochloride (e.g., 6 mg/kg, subcutaneously, twice daily) or a vehicle control for a defined treatment period.

-

Outcome Measures: Tumor growth was monitored, and the survival of the mice was recorded. KHS101 treatment was found to significantly reduce tumor growth and increase the survival of the tumor-bearing mice.[1][9]

Conclusion

KHS101 hydrochloride is a promising therapeutic agent with a well-defined, dual mechanism of action targeting TACC3 and HSPD1. Its ability to cross the blood-brain barrier and effectively inhibit the growth of glioblastoma cells in preclinical models highlights its potential for the treatment of this aggressive brain cancer. The detailed understanding of its molecular interactions and the downstream consequences on cellular pathways provides a solid foundation for its further clinical development. The experimental protocols outlined herein serve as a guide for researchers in the continued investigation of KHS101 and other small molecule inhibitors in the field of oncology.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 6. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 7. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

KHS101 Hydrochloride and its Inhibition of the TACC3 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a significant therapeutic target in oncology due to its overexpression in a variety of human cancers and its critical role in mitotic spindle stability and cell cycle progression. The small molecule inhibitor, KHS101 hydrochloride, has been identified as a potent antagonist of TACC3-driven oncogenic processes. This technical guide provides an in-depth overview of the KHS101-mediated inhibition of the TACC3 pathway, detailing its mechanism of action, impact on downstream signaling cascades, and preclinical efficacy. It also offers a compilation of key quantitative data and detailed experimental protocols for the assays cited, serving as a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction to TACC3 in Cancer

Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a member of the TACC family of proteins that are crucial for the regulation of microtubule dynamics during mitosis.[1] TACC3 localizes to the centrosome and mitotic spindle, where it interacts with key mitotic partners, including the microtubule polymerase ch-TOG and clathrin, to stabilize kinetochore fibers and ensure proper chromosome segregation.[1] Dysregulation and overexpression of TACC3 have been linked to the progression of numerous cancers, including glioblastoma, breast cancer, hepatocellular carcinoma, and pancreatic cancer.[2][3][4] Elevated TACC3 levels are often associated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[2][5] The oncogenic role of TACC3 extends beyond mitosis, influencing key signaling pathways that control cell proliferation, migration, invasion, and stemness.[1][6]

KHS101 Hydrochloride: A Dual Inhibitor of TACC3 and HSPD1

KHS101 is a synthetic small molecule that has demonstrated significant anti-tumor activity in various preclinical cancer models.[7][8] While initially investigated as a TACC3 inhibitor, subsequent research has revealed a dual mechanism of action, with a notable impact on Heat Shock Protein Family D Member 1 (HSPD1), a mitochondrial chaperone protein.[7][8][9]

In the context of TACC3, KHS101 has been shown to induce the degradation of the TACC3 protein, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis.[8][10] However, in glioblastoma multiforme (GBM), the primary cytotoxic effects of KHS101 are attributed to its interaction with HSPD1.[7][8] This interaction disrupts mitochondrial bioenergetics and energy metabolism, leading to selective cell death in cancer cells while sparing non-cancerous brain cells.[7][9] This technical guide will focus on the direct and indirect consequences of TACC3 inhibition by KHS101, while acknowledging the significant contribution of its effects on HSPD1.

The TACC3 Signaling Pathway and its Perturbation by KHS101

TACC3 is implicated in several critical oncogenic signaling pathways. Its inhibition by KHS101 leads to a cascade of downstream effects that collectively suppress tumor growth and survival.

Core TACC3-Mediated Signaling Pathways

TACC3 has been shown to modulate the following key signaling pathways:

-

PI3K/Akt Pathway: TACC3 can activate the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.[2][6] This activation can promote the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[5]

-

Wnt/β-catenin Pathway: TACC3 has been found to be involved in the activation of the Wnt/β-catenin pathway, which plays a crucial role in cancer stem cell-like characteristics.[2][11]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation, can also be activated by TACC3.[5][6]

-

NF-κB Signaling Pathway: In osteosarcoma, TACC3 has been shown to promote tumor progression by activating the NF-κB signaling pathway.[12]

KHS101-Mediated Inhibition of TACC3 Signaling

Treatment with KHS101 disrupts these TACC3-mediated pathways, leading to a number of anti-cancer effects:

-

Suppression of Cell Growth and Proliferation: By inhibiting TACC3, KHS101 leads to a downregulation of pro-proliferative pathways like PI3K/Akt and ERK, resulting in decreased cancer cell growth.[2][10]

-

Inhibition of Cell Motility and EMT: KHS101 has been shown to suppress the motility and invasive properties of cancer cells by inhibiting TACC3-mediated activation of EMT.[10]

-

Reduction of Cancer Stem Cell-like Properties: Through the inhibition of the Wnt/β-catenin pathway, KHS101 can reduce the population of cancer stem cells, which are often responsible for tumor recurrence and therapy resistance.[2][11]

-

Induction of Apoptotic Cell Death: The disruption of critical survival pathways by KHS101 ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of KHS101.

Table 1: In Vitro Efficacy of KHS101

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | Cell Viability | 40 µM | [11] |

| SK-Hep-1 | Hepatocellular Carcinoma | Cell Viability | 20 µM | [11] |

| U87 | Glioblastoma | Not Specified | Not Specified | [13] |

| JIMT-1 | Breast Cancer | Cell Viability | Not Specified | [3] |

| CAL51 | Breast Cancer | Cell Viability | Not Specified | [3] |

Table 2: In Vivo Efficacy of KHS101

| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |

| U87 Xenograft | Glioblastoma | 20 mg/kg/day | 72.7% reduction in tumor weight | [13] |

| Intracranial Patient-Derived Xenograft | Glioblastoma | Not Specified | Reduced tumor growth and increased survival | [7] |

| Pancreatic Cancer Xenograft | Pancreatic Cancer | Not Specified | Inhibited tumor progression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on KHS101 and TACC3.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of KHS101 on cancer cells.

Materials:

-

Cancer cell lines (e.g., SMMC-7721, SK-Hep-1)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

KHS101 hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of KHS101 (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the protein expression levels of TACC3 and downstream signaling molecules.

Materials:

-

Cancer cells treated with KHS101

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-TACC3, anti-p-Akt, anti-Akt, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like GAPDH to normalize the protein expression levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of KHS101 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., U87)

-

Matrigel

-

KHS101 hydrochloride solution for injection

-

Vehicle control solution

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer KHS101 (e.g., 20 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration.

-

Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes discussed in this guide.

Caption: TACC3 activates multiple downstream oncogenic signaling pathways.

Caption: Dual inhibitory mechanism of KHS101 on TACC3 and HSPD1.

Caption: General workflow for preclinical evaluation of KHS101.

Conclusion

KHS101 hydrochloride represents a promising therapeutic agent with a multifaceted mechanism of action targeting key oncogenic drivers. Its ability to inhibit TACC3 and disrupt critical signaling pathways, coupled with its potent cytotoxic effects through HSPD1 inhibition, underscores its potential in cancer therapy. The data and protocols presented in this guide offer a solid foundation for further research and development of KHS101 and other TACC3-targeting compounds. Future investigations should focus on optimizing its therapeutic index, exploring combination therapies, and elucidating the full spectrum of its molecular interactions to maximize its clinical utility.

References

- 1. tandfonline.com [tandfonline.com]

- 2. TACC3 promotes stemness and is a potential therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Knockdown of TACC3 inhibits tumor cell proliferation and increases chemosensitivity in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TACC3 Promotes Gastric Carcinogenesis by Promoting Epithelial-mesenchymal Transition Through the ERK/Akt/cyclin D1 Signaling Pathway | Anticancer Research [ar.iiarjournals.org]

- 6. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]

- 7. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of TACC3 by a small molecule inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Downregulation of TACC3 inhibits tumor growth and migration in osteosarcoma cells through regulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel analogs of KHS101 as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

KHS101 Hydrochloride and HSPD1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KHS101 hydrochloride is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM).[1][2] Its mechanism of action is centered on the specific targeting of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][2] This technical guide provides an in-depth overview of the interaction between KHS101 and HSPD1, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways and workflows.

Core Interaction: KHS101 and HSPD1

KHS101 exerts its cytotoxic effects in cancer cells by directly binding to and inhibiting the chaperone function of mitochondrial HSPD1.[1][2] This interaction has been confirmed through multiple experimental approaches, including affinity-based target identification and in vitro pull-down assays.[2] HSPD1 is a crucial component of mitochondrial protein homeostasis, and its inhibition by KHS101 leads to a cascade of events culminating in cancer cell death.[1][2]

Quantitative Data Summary

The interaction between KHS101 and HSPD1, as well as the downstream cellular effects, have been quantified in several studies. The following tables summarize the key findings.

Table 1: KHS101 Inhibition of HSPD1 Activity

| Parameter | Value | Cell/System | Reference |

| IC50 (HSPD1/HSPE1-mediated protein refolding) | 14.4 µM | In vitro assay | [2][3] |

Table 2: Effect of KHS101 on Glioblastoma Cell Viability

| Cell Line | IC50 (µM) | Description | Reference |

| GBM1 | ~5 | Patient-derived glioblastoma stem-like cells | [3] |

| GBM4 | ~7.5 | Patient-derived glioblastoma stem-like cells | [3] |

| GBM11 | ~5 | Patient-derived gliosarcoma stem-like cells | [3] |

| GBM13 | ~7.5 | Patient-derived glioblastoma stem-like cells | [3] |

| GBM14 | ~5 | Patient-derived recurrent giant cell glioblastoma stem-like cells | [3] |

| GBM20 | ~5 | Patient-derived recurrent glioblastoma stem-like cells | [3] |

| U251 | ~5 | Established glioblastoma cell line | [3] |

| U87 | ~7.5 | Established glioblastoma cell line | [3] |

| NP1 | >20 | Non-cancerous neural progenitor cells | [3] |

| NP2 | >20 | Non-cancerous neural progenitor cells | [3] |

Signaling Pathways and Mechanisms of Action

The inhibition of HSPD1 by KHS101 triggers a series of downstream events that collectively contribute to the death of cancer cells. This signaling cascade primarily involves the disruption of mitochondrial function and cellular energy metabolism.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between KHS101 and HSPD1.

Affinity-Based Target Identification

This protocol is designed to identify the cellular targets of a small molecule by using a modified version of the molecule as a "bait" to pull down its binding partners from a cell lysate.

References

In-depth Technical Guide: Discovery and Synthesis of KHS101 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KHS101 hydrochloride is a synthetic small molecule that has emerged as a promising therapeutic candidate, particularly for the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer. Initially identified through phenotypic screening as a potent inducer of neuronal differentiation, subsequent research has unveiled its powerful anti-cancer properties. The primary mechanism of action of KHS101 involves the disruption of mitochondrial bioenergetics through the direct inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60. This leads to a catastrophic energy crisis within cancer cells, triggering apoptosis and cell death. Additionally, KHS101 has been shown to interact with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in cell division and tumor progression. This dual-target activity underscores the multifaceted approach by which KHS101 combats cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of KHS101 hydrochloride, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery of KHS101

KHS101 was first reported as a small molecule capable of accelerating neuronal differentiation in adult rat hippocampal neural progenitor cells (NPCs).[1] A phenotypic screen of a chemical library identified KHS101's ability to selectively induce a neuronal differentiation phenotype. Further investigation into its mechanism of action in this context revealed its interaction with TACC3, a protein whose knockdown in NPCs mirrored the effects of KHS101 treatment.[1]

The therapeutic potential of KHS101 expanded significantly when its potent cytotoxic effects against glioblastoma multiforme (GBM) cells were discovered.[2][3] Researchers found that KHS101 induced rapid and selective cell death in a diverse range of patient-derived GBM cell models, importantly, without affecting the viability of non-cancerous brain cells.[2][3] This selectivity highlighted its potential as a targeted anti-cancer agent.

Chemical Synthesis of KHS101 Hydrochloride

While a detailed, step-by-step synthesis protocol is often found in the supplementary materials of primary research articles, the following represents a plausible synthetic route for KHS101 (N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine) hydrochloride based on standard organic chemistry principles and analogous syntheses.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of KHS101 hydrochloride.

Experimental Protocol: Synthesis of KHS101 Hydrochloride (Hypothetical)

-

Step 1: Synthesis of 2-((4-(isobutylamino)pyrimidin-2-yl)amino)methyl)-2-phenylthiazole (KHS101 free base). A solution of 2-amino-4-(isobutylamino)pyrimidine and 2-phenyl-4-formylthiazole in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane) is treated with a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Step 2: Formation of KHS101 Hydrochloride. The purified KHS101 free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate, KHS101 hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

KHS101 exerts its anti-cancer effects through a multi-pronged attack on critical cellular pathways, primarily centered on mitochondrial function.

Targeting HSPD1 and Mitochondrial Bioenergetics

The primary molecular target of KHS101 in cancer cells is the mitochondrial chaperone HSPD1 (Heat Shock 60kDa Protein 1).[2][3] KHS101 directly binds to and inhibits the chaperone activity of HSPD1.[2] This inhibition disrupts the proper folding of mitochondrial proteins, leading to their aggregation and a subsequent collapse of mitochondrial function.[2][3]

The disruption of mitochondrial integrity leads to a severe energy crisis within the cancer cells, characterized by:

-

Impaired Oxidative Phosphorylation: KHS101 treatment significantly reduces the oxygen consumption rate (OCR), indicating a shutdown of mitochondrial respiration.

-

Reduced Glycolytic Activity: The compound also impairs the glycolytic capacity of cancer cells.[2][3]

-

ATP Depletion: The combined effect on both major energy production pathways results in a dramatic decrease in intracellular ATP levels.

Signaling Pathway of KHS101-induced Cell Death

Caption: KHS101 inhibits HSPD1, leading to mitochondrial dysfunction and apoptosis.

Interaction with TACC3

In addition to its effects on mitochondria, KHS101 also interacts with Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1] TACC3 is involved in the regulation of microtubule dynamics during cell division. While the initial discovery of KHS101 linked its neurogenic effects to TACC3, the direct contribution of TACC3 inhibition to the rapid cytotoxic effects observed in glioblastoma cells is still under investigation. However, the dual targeting of both metabolic and cell cycle-related proteins may contribute to the potent anti-cancer activity of KHS101.

Quantitative Biological Data

The biological activity of KHS101 has been quantified in various assays. The following table summarizes key reported values.

| Parameter | Value | Cell/System | Reference |

| IC50 (HSPD1 Inhibition) | 14.4 µM | In vitro refolding assay | [2] |

| EC50 (Neuronal Differentiation) | ~1 µM | Rat hippocampal NPCs | [1] |

| In Vivo Efficacy | ~50% reduction in tumor growth | Glioblastoma xenograft in mice |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of KHS101 hydrochloride.

Cell Viability and Apoptosis Assays

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for determining the IC50 of KHS101 in cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed glioblastoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of KHS101 hydrochloride in complete growth medium. Remove the old medium from the cell plates and add 100 µL of the KHS101 dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the KHS101 concentration and fitting the data to a dose-response curve.

HSPD1 Binding and Activity Assays

Protocol: In Vitro HSPD1 Refolding Assay

This assay measures the ability of HSPD1 to refold a denatured substrate protein in the presence or absence of KHS101.

-

Reagents: Recombinant human HSPD1, denaturable substrate protein (e.g., citrate (B86180) synthase or luciferase), denaturant (e.g., guanidine (B92328) hydrochloride), and a detection reagent for the substrate's activity.

-

Denaturation of Substrate: Denature the substrate protein by incubation with the denaturant.

-

Refolding Reaction:

-

Prepare a reaction mixture containing HSPD1, the denatured substrate, and varying concentrations of KHS101 hydrochloride or vehicle control in a suitable buffer.

-

Initiate the refolding reaction by diluting the mixture to reduce the denaturant concentration.

-

Incubate at an appropriate temperature (e.g., 25-37°C) to allow for protein refolding.

-

-

Activity Measurement: At various time points, measure the enzymatic activity of the refolded substrate using a suitable assay (e.g., measuring the production of a colored or fluorescent product).

-

Data Analysis: Plot the percentage of refolding activity against the KHS101 concentration to determine the IC₅₀ value.

Mitochondrial Respiration Assay

Protocol: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of live cells to assess mitochondrial function.

-

Cell Seeding: Seed glioblastoma cells in a Seahorse XF96 cell culture microplate at an optimized density.

-

Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Instrument Setup: Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C. Load the injection ports of the sensor cartridge with mitochondrial stressor compounds (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) and KHS101 hydrochloride at the desired concentrations.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to determine the effects of KHS101 on key parameters of mitochondrial function.

In Vivo Xenograft Studies

Protocol: Orthotopic Glioblastoma Xenograft Model

-

Cell Preparation: Harvest patient-derived glioblastoma stem-like cells and resuspend them in a suitable vehicle (e.g., PBS or Matrigel).

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Intracranial Injection:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).

-

Slowly inject the glioblastoma cells into the brain parenchyma using a Hamilton syringe.

-

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

KHS101 Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer KHS101 hydrochloride (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor burden and cellular responses to the treatment.

Conclusion and Future Directions

KHS101 hydrochloride represents a novel and promising therapeutic agent for glioblastoma and potentially other cancers that are highly dependent on mitochondrial metabolism. Its unique mechanism of action, targeting the mitochondrial chaperone HSPD1, offers a new avenue for overcoming the notorious resistance of GBM to conventional therapies. The ability of KHS101 to cross the blood-brain barrier is a critical advantage for treating brain tumors.

Future research should focus on:

-

Optimizing the chemical structure of KHS101 to enhance its potency, selectivity, and pharmacokinetic properties.

-

Elucidating the full spectrum of its molecular targets and the interplay between its effects on HSPD1 and TACC3.

-

Conducting comprehensive preclinical studies in a wider range of cancer models to determine its therapeutic window and potential for combination therapies.

The in-depth understanding of the discovery, synthesis, and biological activity of KHS101 hydrochloride provided in this guide serves as a valuable resource for researchers dedicated to advancing novel cancer therapeutics from the laboratory to the clinic.

References

KHS101 Hydrochloride: A Novel Modulator of Neuronal Progenitor Cell Fate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

KHS101 hydrochloride is a synthetic small molecule that has emerged as a potent modulator of neuronal progenitor cell (NPC) behavior. This technical guide provides an in-depth overview of the effects of KHS101 on NPCs, with a focus on its mechanism of action, quantitative effects on differentiation and proliferation, and detailed experimental protocols for its study. KHS101 promotes neuronal differentiation while suppressing astrogliogenesis and inhibiting NPC proliferation. Its primary molecular target is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), and its effects are mediated through the TACC3-ARNT2 signaling axis. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of targeting NPC fate.

Introduction

Adult neurogenesis, the process of generating new neurons from endogenous neuronal progenitor cells (NPCs), is crucial for neural plasticity and regeneration in the mammalian brain.[1] The ability to pharmacologically modulate the fate of these progenitor cells holds significant promise for the treatment of neurodegenerative diseases and central nervous system (CNS) injuries.[1][2] KHS101 hydrochloride has been identified as a small molecule that selectively induces a neuronal differentiation phenotype in NPCs.[1][2][3] This guide summarizes the current understanding of KHS101's effects on NPCs, providing a technical foundation for further research and development.

Mechanism of Action: The KHS101-TACC3-ARNT2 Axis

The primary mechanism of action of KHS101 involves its direct interaction with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1][3] This interaction is key to its ability to accelerate neuronal differentiation.[1]

-

Binding to TACC3: KHS101 physically binds to the TACC3 protein. Knockdown of TACC3 in NPCs phenocopies the effects of KHS101 treatment, leading to increased neuronal differentiation.[1]

-

Regulation of ARNT2: TACC3 is known to sequester various transcription factors. KHS101 treatment, as well as TACC3 knockdown, results in an increased nuclear localization of the Aryl-Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2), a transcription factor predominantly expressed in neuronal cells.[1]

-

Promotion of Neuronal Fate: Overexpression of ARNT2 has been shown to significantly favor neuronal differentiation over an astrocyte cell fate.[1] This suggests that by inhibiting TACC3, KHS101 releases ARNT2, allowing it to translocate to the nucleus and drive the expression of genes that promote neuronal differentiation.[1]

-

Cell Cycle Exit: Pathway analysis of genes differentially regulated by KHS101 reveals a primary effect on cell cycle regulatory networks.[1] KHS101 treatment leads to a decrease in the proliferation of NPCs, which is a prerequisite for terminal differentiation.[1][2]

Below is a diagram illustrating the proposed signaling pathway for KHS101.

Quantitative Effects of KHS101 on Neuronal Progenitor Cells

The effects of KHS101 on NPC fate have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of KHS101 on Rat Hippocampal NPCs

| Parameter | Treatment | Result | Reference |

| Neuronal Differentiation | |||

| NeuroD mRNA Expression | KHS101 (dose-dependent) | EC50 ~ 1 µM | [1] |

| TuJ1+ Cells | 1.5 - 5 µM KHS101 (4 days) | 40-60% of cells | [1] |

| Astrocyte Differentiation | |||

| GFAP+ Cells (BMP4-induced) | 5 µM KHS101 | >4-fold decrease | [1] |

| Cell Proliferation | |||

| Ki67+ Cells | KHS101 | Significant decrease | [1] |

| BrdU+ Cells | KHS101 | Significant decrease | [1] |

Table 2: In Vivo Effects of KHS101 in Adult Rats

| Parameter | Treatment | Result | Reference |

| Neuronal Differentiation | |||

| BrdU+/NeuN+ Cells in Dentate Gyrus | 3 mg/kg KHS101 (i.v.) | Increase from ~20% to ~40% | [1][2] |

| Cell Proliferation | |||

| Ki67+ Cells in Subgranular Layer | 3 mg/kg KHS101 (i.v.) | Significant decrease | [1] |

| BrdU+ Cells in Subgranular Layer | 3 mg/kg KHS101 (i.v.) | Significant decrease | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies for studying the effects of KHS101 on NPCs.

Rat Hippocampal NPC Culture

-

Isolation: Hippocampal tissue is dissected from adult Sprague-Dawley rats. The tissue is minced and enzymatically digested.

-

Culture Conditions: NPCs can be cultured as neurospheres in suspension or as an adherent monolayer on plates coated with poly-L-ornithine and laminin.

-

Media: A common medium is DMEM/F12 supplemented with B27, L-glutamine, and growth factors such as FGF-2.

In Vitro Differentiation Assays

-

Neuronal Differentiation: NPCs are plated and treated with varying concentrations of KHS101 (e.g., 0.1 - 10 µM) or DMSO as a control for a period of 4-6 days.

-

Astrocyte Differentiation: To assess the suppression of astrogliogenesis, NPCs are co-treated with an astrocyte-inducing agent like Bone Morphogenetic Protein 4 (BMP4) at 50 ng/mL and KHS101.

Immunocytochemistry

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with a detergent such as Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing serum (e.g., normal donkey serum) and bovine serum albumin (BSA).

-

Primary Antibodies:

-

Neurons: TuJ1 (β-III tubulin)

-

Astrocytes: Glial Fibrillary Acidic Protein (GFAP)

-

Progenitors: Nestin, Sox2

-

-

Secondary Antibodies: Fluorophore-conjugated secondary antibodies are used for visualization.

-

Counterstaining: Nuclei are stained with DAPI.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control NPC cultures.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA.

-

qPCR: qPCR is performed using primers for genes of interest, such as NeuroD1, and a housekeeping gene for normalization.

In Vivo Studies and Immunohistochemistry

-

Animal Model: Adult Sprague-Dawley rats are commonly used.

-

KHS101 Administration: KHS101 can be administered systemically, for example, via intravenous (i.v.) injection at a dose of 3 mg/kg.

-

BrdU Labeling: To label proliferating cells, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected intraperitoneally.

-

Tissue Processing: Animals are perfused, and the brains are removed, fixed, and sectioned.

-

Immunohistochemistry:

-

DNA Denaturation: For BrdU staining, an antigen retrieval step using HCl is necessary to denature the DNA.

-

Primary Antibodies:

-

Newly Born Neurons: BrdU and NeuN (a mature neuronal marker)

-

Proliferating Cells: Ki67

-

-

Detection: Standard immunohistochemical detection methods are used.

-

Below is a diagram of a typical experimental workflow for evaluating KHS101.

Conclusion and Future Directions

KHS101 hydrochloride is a valuable research tool for understanding the molecular mechanisms that govern NPC fate. Its ability to promote neuronal differentiation at the expense of proliferation and astrogliogenesis makes it a promising candidate for further investigation in the context of regenerative medicine.[1] Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in various models of CNS injury and neurodegenerative disease, and further elucidating the downstream targets of the TACC3-ARNT2 signaling pathway. The detailed methodologies provided in this guide offer a solid foundation for researchers to build upon in their exploration of KHS101 and other novel neurogenic compounds.

References

KHS101 Hydrochloride: A Catalyst for Neurogenesis

An In-depth Technical Guide on its Core Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule KHS101 hydrochloride and its significant role in promoting neurogenesis. KHS101 has emerged as a promising tool for neuroscience research and a potential therapeutic agent for neurological disorders by selectively inducing the differentiation of neural progenitor cells (NPCs) into neurons. This document details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting TACC3 to Drive Neuronal Differentiation

KHS101 hydrochloride's primary mechanism of action revolves around its interaction with the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[1][2][3][4][5] TACC3 is a key regulator of the mitotic spindle and has been implicated in cell cycle progression.[4] KHS101 has been shown to cause the cellular destabilization of TACC3, leading to a reduction in endogenous TACC3 protein levels over time.[1] This interaction is crucial for its neurogenic effects.

The downstream effects of TACC3 inhibition by KHS101 are linked to cell cycle exit and the promotion of a neuronal fate.[4] Specifically, the KHS101-mediated reduction in TACC3 influences the nuclear localization of the Aryl-Hydrocarbon Receptor Nuclear Translocator 2 (ARNT2), a transcription factor expressed predominantly in neuronal cells.[6] This modulation of the TACC3-ARNT2 axis is a key component of the signaling cascade that pushes NPCs towards a neuronal lineage while simultaneously suppressing astrocyte formation.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of KHS101 hydrochloride on neurogenesis.

| Parameter | Value | Cell/Animal Model | Source |

| EC50 for Neuronal Differentiation | ~1 µM | Adherently cultured rat hippocampal NPCs | [1][2][3][5] |

| Neuronal Differentiation (TuJ1+ cells) | 40-60% | Secondary neurospheres from adult rat hippocampus and subventricular zone (at 1.5–5 μM KHS101) | [1][4] |

| BMP4-Induced Astrocyte Differentiation | >4-fold decrease | Rat NPCs (at 5 µM KHS101) | [4] |

Table 1: In Vitro Efficacy of KHS101 Hydrochloride

| Parameter | Observation | Animal Model | Dosing Regimen | Source |

| BrdU+/NeuN+ double-positive cells | Increase from ~20% to ~40% | Adult Rats | 6 mg/kg, s.c., BID for 14 days | [4][6] |

| Ki67-positive cells in the subgranular layer | Significant decrease | Adult Rats | 6 mg/kg, s.c., BID for 14 days | [4][6] |

| BrdU-positive cells in the subgranular layer | Significant reduction | Adult Rats | 6 mg/kg, s.c., BID for 14 days | [4][6] |

Table 2: In Vivo Effects of KHS101 Hydrochloride on Neurogenesis

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.

Caption: KHS101 inhibits TACC3, leading to its degradation and promoting ARNT2 nuclear translocation, which drives neuronal differentiation.

Caption: A generalized workflow for in vitro and in vivo experiments investigating the effects of KHS101 on neurogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on KHS101 hydrochloride.

In Vitro Neuronal Differentiation of NPCs

-

Cell Culture:

-

Isolate neural progenitor cells from the hippocampus or subventricular zone of adult rats.

-

Culture NPCs as neurospheres in a serum-free medium supplemented with EGF and bFGF (20 ng/mL each).

-

For adherent cultures, dissociate neurospheres and plate single cells on poly-L-ornithine and laminin-coated plates or coverslips.

-

-

KHS101 Hydrochloride Treatment:

-

Prepare a stock solution of KHS101 hydrochloride in DMSO.

-

Treat adherent NPC cultures with varying concentrations of KHS101 (e.g., 0.5 µM to 10 µM) or with DMSO as a vehicle control.

-

Incubate the cells for a period of 4 to 7 days to allow for differentiation.

-

-

Immunocytochemistry for Differentiation Markers:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies specific for neurons (e.g., mouse anti-β-III-tubulin, clone TuJ1) and astrocytes (e.g., rabbit anti-GFAP).

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and acquire images using a fluorescence microscope.

-

-

Quantitative Analysis:

-

Count the total number of DAPI-stained nuclei and the number of TuJ1-positive and GFAP-positive cells in multiple random fields of view.

-

Express the number of differentiated cells as a percentage of the total number of cells.

-

In Vivo Assessment of Neurogenesis in Adult Rats

-

Animal Model and Drug Administration:

-

Use adult male Sprague-Dawley rats.

-

Administer KHS101 hydrochloride subcutaneously (s.c.) at a dose of 6 mg/kg, twice daily (BID), for 14 consecutive days. A vehicle control group should receive injections of the vehicle solution (e.g., 5% EtOH in 15% Captisol).

-

-

BrdU Labeling of Proliferating Cells:

-

To label dividing NPCs, administer bromodeoxyuridine (BrdU) via intraperitoneal (i.p.) injection at a dose of 200 mg/kg, once daily, for the first 7 days of the KHS101 treatment period.

-

-

Tissue Processing:

-

At the end of the 14-day treatment period, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

-

Section the brains coronally at 40 µm using a cryostat, with a particular focus on the hippocampus.

-

-

Immunohistochemistry for Neurogenesis Markers:

-

For BrdU staining, pre-treat the sections to denature the DNA (e.g., with 2N HCl at 37°C for 30 minutes).

-

Perform immunohistochemical staining using primary antibodies against BrdU (to identify newly generated cells) and a mature neuronal marker such as NeuN.

-

Use appropriate biotinylated secondary antibodies and an avidin-biotin-peroxidase complex method with a chromogen like DAB for visualization, or use fluorescently labeled secondary antibodies for confocal microscopy.

-

-

Stereological Quantification:

-

Use an unbiased stereological method to quantify the total number of BrdU-positive cells and the number of BrdU-positive cells that co-express NeuN in the granule cell layer of the dentate gyrus.

-

This co-localization indicates the differentiation of the newly divided cells into neurons.

-

Conclusion and Future Directions

KHS101 hydrochloride represents a significant advancement in the pharmacological manipulation of adult neurogenesis. Its well-defined mechanism of action, centered on the inhibition of TACC3, provides a clear pathway for its effects on promoting neuronal differentiation. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in directing the fate of neural progenitor cells.

For drug development professionals, KHS101 offers a promising lead compound for the development of therapies aimed at neural repair and regeneration in the context of neurodegenerative diseases and brain injury. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its therapeutic potential in various disease models. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the multifaceted roles of KHS101 and the TACC3 signaling pathway in the intricate process of neurogenesis.

References

- 1. Regulating the ARNT/TACC3 axis: Multiple approaches to manipulating protein/protein interactions with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publications | Gage Lab - Salk Institute for Biological Studies [gage.salk.edu]

- 6. researchgate.net [researchgate.net]

- 7. In vivo imaging of adult human hippocampal neurogenesis: progress, pitfalls and promise - PMC [pmc.ncbi.nlm.nih.gov]

KHS101 Hydrochloride: A Novel Therapeutic Avenue for Glioblastoma Through Bioenergetic Disruption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a critical need for novel therapeutic strategies. The synthetic small molecule KHS101 hydrochloride has emerged as a promising preclinical candidate, demonstrating potent and selective anti-cancer properties in diverse glioblastoma models. This technical guide provides a comprehensive overview of the core scientific findings related to KHS101's efficacy in glioblastoma, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental methodologies. KHS101 induces a lethal bioenergetic crisis in glioblastoma cells by specifically targeting the mitochondrial chaperone protein HSPD1, leading to the disruption of mitochondrial function and, ultimately, apoptotic cell death. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for glioblastoma.

Mechanism of Action: Targeting Mitochondrial Homeostasis

KHS101 exerts its cytotoxic effects in glioblastoma cells through a novel mechanism centered on the disruption of mitochondrial function and energy metabolism[1][2][3][4][5]. The primary molecular target of KHS101 in this context has been identified as the Heat Shock Protein Family D Member 1 (HSPD1), a crucial mitochondrial chaperone protein[1][4][5].

The binding of KHS101 to HSPD1 inhibits its chaperone activity, leading to the aggregation of proteins essential for mitochondrial integrity and energy metabolism[4][5]. This disruption of mitochondrial protein homeostasis triggers a cascade of events, including:

-

Impaired Bioenergetic Capacity: KHS101 treatment leads to a significant reduction in both mitochondrial respiration and glycolytic activity in glioblastoma cells[4][5].

-

Induction of the Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of misfolded proteins in the mitochondria activates the UPRmt, a stress response pathway. A key marker of this response, the transcription factor DDIT3 (also known as CHOP), is significantly upregulated following KHS101 treatment[6][7].

-

Induction of Apoptosis: The sustained metabolic stress and mitochondrial dysfunction ultimately culminate in apoptotic cell death[6].

Notably, KHS101 demonstrates a selective cytotoxicity towards glioblastoma cells, with minimal impact on the viability of non-cancerous brain cells[1][3]. This selectivity is attributed to the elevated bioenergetic demands and dependence on mitochondrial function characteristic of glioblastoma cells[1]. While initially investigated for its effects on the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), the primary anti-glioblastoma activity of KHS101 is mediated through its interaction with HSPD1[1][6].

Quantitative Data Summary

The anti-cancer properties of KHS101 in glioblastoma have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

| In Vitro Efficacy | Cell Line | Parameter | Value | Reference |

| HSPD1 Inhibition | - | IC50 | 14.4 μM | [6] |

| ATP Reduction | GBM1 | % Reduction vs. Control (24h) | ≥50% | [2] |

| Target Engagement | GBM cells | KHS101-BP-protein complex reduction | >50% | [4] |

| In Vivo Efficacy (Patient-Derived Xenograft Models) | Parameter | Result | Reference |

| Tumor Growth | % Reduction vs. Placebo | Approximately 50% | |

| Survival | - | Significantly increased | [4][5] |

Signaling Pathways and Experimental Workflows

KHS101 Signaling Pathway in Glioblastoma

The following diagram illustrates the proposed signaling cascade initiated by KHS101 in glioblastoma cells.

Caption: KHS101 inhibits HSPD1, leading to mitochondrial dysfunction and a bioenergetic crisis, ultimately inducing apoptosis in glioblastoma cells.

Experimental Workflow for KHS101 Evaluation

The diagram below outlines a typical experimental workflow for assessing the anti-cancer properties of KHS101 in glioblastoma.

Caption: A streamlined workflow for the preclinical evaluation of KHS101, from in vitro characterization to in vivo efficacy and toxicity studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KHS101's anti-cancer properties in glioblastoma.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions: Patient-derived glioblastoma cell models and established cell lines are cultured in appropriate media, typically DMEM supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT-based):

-

Seed glioblastoma cells in 96-well plates at a density of 1.5 x 10^4 cells/ml and allow them to adhere overnight.

-

Treat the cells with varying concentrations of KHS101 hydrochloride or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

ATP-based Luminescence Assay (CellTiter-Glo®):

-

Plate cells in 96-well plates as described for the MTT assay.

-

After treatment with KHS101, add the CellTiter-Glo® reagent to each well.

-

Mix the contents to induce cell lysis and release ATP.

-

Measure the luminescent signal, which is proportional to the amount of ATP present and thus an indicator of cell viability.

-

Affinity-Based Target Identification

-

Photoaffinity Probe: A photoaffinity probe, KHS101-BP, which is a derivative of KHS101 containing a benzophenone (B1666685) moiety and an alkyne substituent, is used to covalently label binding partners upon UV irradiation[4].

-

Affinity Pull-down:

-

Incubate glioblastoma cell lysates with KHS101-BP in the presence or absence of an excess of unlabeled KHS101 (as a competitor).

-

Expose the lysates to UV light to induce covalent cross-linking of KHS101-BP to its binding partners.

-

Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne group of KHS101-BP.

-

Enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Mass Spectrometry:

-

Elute the bound proteins from the streptavidin beads.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with KHS101.

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used for the intracranial implantation of patient-derived glioblastoma cells.

-

Intracranial Tumor Implantation:

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull at a predetermined location.

-

Slowly inject a suspension of patient-derived glioblastoma cells into the brain parenchyma.

-

Suture the incision and monitor the animals for recovery.

-

-

KHS101 Administration: Once tumors are established (confirmed by imaging or after a set period), treat the mice with systemic administration of KHS101 hydrochloride (e.g., via subcutaneous injection) or a vehicle control. A typical dosing regimen might be 6 mg/kg, twice daily for 10 days[4].

-

Efficacy and Toxicity Monitoring:

-

Monitor tumor growth over time using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by measuring tumor volume at the study endpoint.

-

Record animal body weight and observe for any signs of toxicity.

-

Conduct histological analysis of major organs at the end of the study to assess for any treatment-related pathologies.

-

Survival is monitored, and data are typically presented as a Kaplan-Meier curve.

-

Conclusion and Future Directions

KHS101 hydrochloride represents a promising therapeutic candidate for glioblastoma, with a well-defined mechanism of action centered on the disruption of mitochondrial bioenergetics through the inhibition of HSPD1. The preclinical data demonstrate potent and selective anti-tumor activity in a range of glioblastoma models. Further investigation and development of KHS101 and similar compounds that target metabolic vulnerabilities in glioblastoma are warranted. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of KHS101, evaluating its efficacy in combination with standard-of-care therapies, and identifying predictive biomarkers to guide its clinical application.

References

- 1. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. biorxiv.org [biorxiv.org]

KHS101 Hydrochloride: A Technical Guide to its Disruption of Mitochondrial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

KHS101 hydrochloride is a synthetic small molecule that has demonstrated potent anti-cancer activity, particularly in glioblastoma multiforme (GBM), by selectively inducing metabolic catastrophe in tumor cells.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the mechanism of action of KHS101, focusing on its targeted disruption of mitochondrial metabolism. It details the core interaction with its primary target, the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), and the subsequent downstream effects on cellular bioenergetics.[1][2][3][4][5][6][7][8] This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into KHS101 and related therapeutic strategies.

Mechanism of Action: Targeting Mitochondrial Proteostasis

The primary mechanism by which KHS101 exerts its cytotoxic effects is through the direct binding to and inhibition of the mitochondrial chaperone protein HSPD1 (also known as HSP60).[1][2][3][4][5][6][7][8][9] This interaction disrupts the essential protein folding machinery within the mitochondria, leading to a cascade of events that culminate in a lethal energy crisis for cancer cells.

Inhibition of HSPD1 Chaperone Activity

KHS101 directly inhibits the substrate refolding activity of the HSPD1/HSPE1 (HSP60/HSP10) chaperonin complex.[1][9][10] This has been demonstrated in vitro, with KHS101 exhibiting a concentration-dependent inhibition of HSPD1-mediated protein refolding.[1][9][10]

Protein Aggregation and the Mitochondrial Unfolded Protein Response (UPRmt)

The inhibition of HSPD1 leads to the misfolding and subsequent aggregation of its client proteins within the mitochondria.[2][9] This proteotoxic stress triggers the mitochondrial unfolded protein response (UPRmt), a signaling pathway aimed at restoring mitochondrial homeostasis.[1] A key indicator of UPRmt activation is the induction of the transcription factor DNA Damage Inducible Transcript 3 (DDIT3), which has been observed both in vitro and in vivo following KHS101 treatment.[1][8]

The aggregation is not limited to HSPD1 itself but extends to a network of enzymes crucial for cellular energy metabolism.[1][9] This includes proteins involved in glycolysis, the TCA cycle, and oxidative phosphorylation (OXPHOS).[1][9]

Disruption of Mitochondrial Bioenergetics

The aggregation of key metabolic enzymes leads to a profound disruption of cellular energy production, affecting both oxidative phosphorylation and glycolysis.[1][2]

Impairment of Oxidative Phosphorylation (OXPHOS)

Treatment with KHS101 results in a significant reduction in the oxygen consumption rate (OCR) in glioblastoma cells.[1] This indicates a direct impairment of the mitochondrial electron transport chain and a decrease in the cell's capacity for oxidative phosphorylation. Specifically, both basal and maximal respiration are acutely diminished.[1]

Inhibition of Glycolysis

In addition to its effects on mitochondrial respiration, KHS101 also impairs glycolysis, as evidenced by a decrease in the extracellular acidification rate (ECAR).[2] This dual inhibition of the two major ATP-producing pathways creates a severe energy deficit that cancer cells are unable to overcome.

ATP Depletion

The combined disruption of OXPHOS and glycolysis leads to a rapid and substantial depletion of intracellular ATP levels in cancer cells treated with KHS101.[1][10] This bioenergetic collapse is a critical factor contributing to the molecule's potent anti-tumor activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of KHS101 hydrochloride.

Table 1: In Vitro Efficacy of KHS101 Hydrochloride

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC50 (HSPD1 Refolding Inhibition) | N/A | 14.4 µM | [1][9] |

| EC50 (Autophagy Induction - LC3B) | GBM1 | 2.9 ± 0.84 µM | [1] |

| Basal OCR Reduction | GBM1 | ~40% | [1] |

| Mitochondrial Oxidative Capacity Reduction | GBM1 | ≥70% | [1] |

| ATP Level Reduction | GBM1 | ≥50% |[10] |

Table 2: Dose-Response of KHS101 on Glioblastoma Cell Viability (5-day treatment)

| Cell Model | IC50 (µM) [95% CI] | Reference |

|---|---|---|

| GBM1 | 3.5 [3.1-3.9] | [10] |

| GBM4 | 5.2 [4.8-5.6] | [10] |

| GBM11 | 3.9 [3.6-4.2] | [10] |

| GBM13 | 4.1 [3.8-4.4] | [10] |

| GBM14 | 4.8 [4.5-5.1] | [10] |

| GBM20 | 4.3 [3.9-4.7] | [10] |

| U251 | 6.2 [5.8-6.6] | [10] |

| U87 | 5.8 [5.4-6.2] | [10] |

| NP1 (non-cancerous) | > 20 | [10] |

| NP2 (non-cancerous) | > 20 |[10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of KHS101 on mitochondrial metabolism.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for assessing the impact of KHS101 on mitochondrial respiration in cultured glioblastoma cells.

-

Cell Seeding: Seed glioblastoma cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell line to achieve 80-90% confluency on the day of the assay.

-

Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose, L-glutamine, and sodium pyruvate (B1213749) at desired concentrations. Warm the medium to 37°C.

-

Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium. Place the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

-

Compound Loading: Load the hydrated sensor cartridge with KHS101 hydrochloride and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.

-

Seahorse XF Assay: Calibrate the loaded sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell culture plate and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify changes in intracellular ATP concentration following KHS101 treatment.

-

Cell Culture: Plate cells in a white-walled 96-well plate and culture until they reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of KHS101 hydrochloride or vehicle control for the desired duration.

-

ATP Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Lysis and Luminescence Measurement: Add the ATP detection reagent directly to the cell culture wells. The reagent will lyse the cells and initiate the luciferase reaction. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the data to the vehicle-treated control to determine the percentage reduction in ATP levels.

Analysis of Mitochondrial Protein Aggregation

This protocol describes the fractionation of mitochondria into soluble and insoluble protein fractions to assess KHS101-induced protein aggregation.

-

Mitochondrial Isolation: Treat cultured cells with KHS101 or vehicle. Harvest the cells and isolate mitochondria using a differential centrifugation-based mitochondrial isolation kit.

-

Mitochondrial Lysis: Resuspend the isolated mitochondria in a lysis buffer containing a non-ionic detergent (e.g., 0.5% NP-40) and protease inhibitors.

-

Fractionation: Centrifuge the mitochondrial lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble mitochondrial proteins, and the pellet contains the insoluble (aggregated) proteins.

-

Western Blot Analysis: Separate the soluble and insoluble fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against HSPD1 and other proteins of interest to visualize their distribution between the fractions. An increase in the protein signal in the insoluble fraction of KHS101-treated cells is indicative of aggregation.

Conclusion

KHS101 hydrochloride represents a promising therapeutic agent that selectively targets a key vulnerability in cancer cells – their reliance on mitochondrial homeostasis. By inhibiting the essential chaperone HSPD1, KHS101 triggers a cascade of events leading to widespread protein aggregation, a profound disruption of cellular bioenergetics, and ultimately, tumor cell death. The detailed mechanistic understanding and the availability of robust experimental protocols outlined in this guide provide a solid foundation for further research into KHS101 and the development of novel therapeutics targeting mitochondrial metabolism. Further studies focusing on detailed dose-response effects on mitochondrial function and the identification of the full spectrum of aggregated client proteins will be crucial in advancing this compound towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice [lirias.kuleuven.be]

- 6. pure.york.ac.uk [pure.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The small molecule KHS101 induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1 - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. biorxiv.org [biorxiv.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]